molecular formula C16H15ClN2O B2824154 N-(4-chlorobenzyl)-N'-styrylurea CAS No. 1164502-84-4

N-(4-chlorobenzyl)-N'-styrylurea

Cat. No.: B2824154
CAS No.: 1164502-84-4
M. Wt: 286.76
InChI Key: XKOIGPNWWVCRSB-KHPPLWFESA-N
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Description

N-(4-chlorobenzyl)-N’-styrylurea is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound consists of a urea backbone substituted with a 4-chlorobenzyl group and a styryl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N’-styrylurea typically involves the reaction of 4-chlorobenzylamine with styryl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorobenzyl)-N’-styrylurea can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N’-styrylurea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the styryl group.

    Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Urea derivatives with oxidized functional groups.

    Reduction: Hydrogenated urea derivatives.

    Substitution: New urea derivatives with substituted functional groups.

Scientific Research Applications

N-(4-chlorobenzyl)-N’-styrylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N’-styrylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: Another compound with a 4-chlorobenzyl group, but with different functional groups and properties.

    4-chlorobenzyl chloride: A simpler compound with a 4-chlorobenzyl group, used as an intermediate in organic synthesis.

Uniqueness

N-(4-chlorobenzyl)-N’-styrylurea is unique due to its combination of a urea backbone with both a 4-chlorobenzyl group and a styryl group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for different applications in scientific research.

Biological Activity

N-(4-chlorobenzyl)-N'-styrylurea is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed understanding of its mechanisms and applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a chlorobenzyl group and a styryl moiety. This configuration is believed to contribute to its biological efficacy. The presence of the chlorine atom is known to enhance lipophilicity and, consequently, the compound's ability to penetrate cellular membranes, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A series of related compounds, including various substituted cinnamic anilides, were evaluated for their antibacterial effects against both gram-positive bacteria and mycobacterial strains. The results indicated that compounds with similar structural features showed promising activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameActivity Against MRSAOther BacteriaCytotoxicity
This compoundModerateE. faecalis, M. smegmatisLow
3,4-DichlorocinnamanilidesHighM. tuberculosisNegligible
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamideVery HighEnterococcus faecalisLow

The above table summarizes the antimicrobial efficacy of this compound in comparison to related compounds. Notably, while it shows moderate activity against MRSA, other derivatives exhibit higher efficacy.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. For instance, studies indicate that similar urea derivatives can sensitize cancer cells to chemotherapeutic agents by disrupting metabolic pathways essential for cancer cell survival .

Case Study: Apoptosis Induction

A specific study highlighted the role of this compound in inducing apoptosis in A-549 lung cancer cells. The compound was found to significantly reduce cell viability and induce characteristic apoptotic markers:

  • Cell Cycle Arrest : Treated cells exhibited an accumulation in the sub-G1 phase.
  • Caspase Activation : Increased levels of activated caspases were observed, indicating apoptosis.
  • Mitochondrial Dysfunction : Changes in mitochondrial membrane potential were noted as a precursor to apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications in substituents on the benzene rings and alterations in the urea linkage can significantly influence both antimicrobial and anticancer activities. For example, introducing electron-withdrawing groups has been associated with enhanced potency against bacterial strains .

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on Activity
Electron-withdrawing groups (e.g., Cl)Increases antibacterial potency
Aromatic substitutionsAlters cytotoxic profile
Chain length variationsImpacts lipophilicity and membrane penetration

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(Z)-2-phenylethenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c17-15-8-6-14(7-9-15)12-19-16(20)18-11-10-13-4-2-1-3-5-13/h1-11H,12H2,(H2,18,19,20)/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOIGPNWWVCRSB-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CNC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\NC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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